molecular formula C10H14N2O B14200110 (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922339-87-5

(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine

Cat. No.: B14200110
CAS No.: 922339-87-5
M. Wt: 178.23 g/mol
InChI Key: NYTOOMZSUWOODS-SCZZXKLOSA-N
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Description

(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a pyridine derivative with a cyclopropane precursor under specific conditions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The pyridine moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
  • (1S,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
  • (1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine

Uniqueness

(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and properties compared to its diastereomers and enantiomers.

Properties

CAS No.

922339-87-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(1R,2R)-2-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-8-5-10(8,11)7-13-9-3-2-4-12-6-9/h2-4,6,8H,5,7,11H2,1H3/t8-,10+/m1/s1

InChI Key

NYTOOMZSUWOODS-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1C[C@@]1(COC2=CN=CC=C2)N

Canonical SMILES

CC1CC1(COC2=CN=CC=C2)N

Origin of Product

United States

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